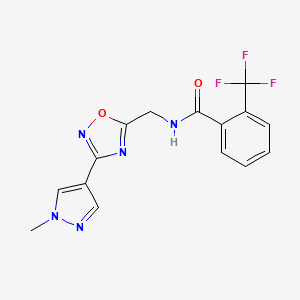

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C15H12F3N5O2 and its molecular weight is 351.289. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a compound that incorporates a pyrazole moiety linked to a 1,2,4-oxadiazole and a trifluoromethylbenzamide structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Molecular Formula: C_{12}H_{10}F_3N_5O

- Molecular Weight: 303.24 g/mol

- IUPAC Name: N-(3-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]oxadiazol-5-ylmethyl)-2-(trifluoromethyl)benzamide

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an insecticide and fungicide. The following sections summarize key findings from recent research.

Insecticidal Activity

A study demonstrated that derivatives of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole exhibited significant insecticidal properties against several pest species. Notably:

- Compound 14q showed a lethality rate of 70% against Mythimna separate at a concentration of 500 mg/L.

Antifungal Activity

The same research indicated that certain derivatives also displayed antifungal properties:

- Compound 14h achieved an inhibition rate of 77.8% against Pyricularia oryzae.

Toxicological Assessment

In toxicity evaluations using zebrafish models:

- The LC50 (lethal concentration for 50% of the population) for compound 14h was found to be 14.01 mg/L, suggesting moderate toxicity and potential for further structural optimization for safer applications .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways relevant to pest survival and fungal growth. The incorporation of the oxadiazole and pyrazole moieties may enhance interaction with biological targets due to their unique electronic properties.

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound compared to other compounds, the following table summarizes key findings from various studies:

| Compound | Activity Type | Target Organism | Concentration | Effectiveness |

|---|---|---|---|---|

| Compound 14q | Insecticidal | Mythimna separate | 500 mg/L | 70% lethality |

| Compound 14h | Antifungal | Pyricularia oryzae | Not specified | 77.8% inhibition |

| Other Benzamides | Anticancer | Various cancer cell lines | Varies | IC50 ~92.4 µM |

Case Studies

Several case studies have reported on the synthesis and biological evaluation of similar compounds:

- Synthesis and Evaluation : A series of benzamide derivatives were synthesized and tested for their bioactivity against pests and fungi. The results indicated that structural modifications significantly influenced their potency.

- Structure-Based Design : Research focused on bioisosterism in designing new compounds led to enhanced insecticidal properties without increasing toxicity to non-target organisms .

Propriétés

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N5O2/c1-23-8-9(6-20-23)13-21-12(25-22-13)7-19-14(24)10-4-2-3-5-11(10)15(16,17)18/h2-6,8H,7H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYSKUPJJHFUKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.